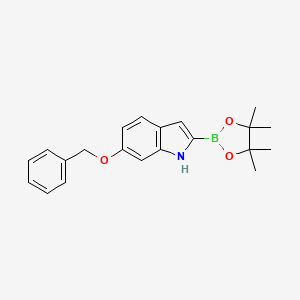
5-Methoxy-1H-indole-2,7-diboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-1H-indole-2,7-diboronic acid is a boronic acid derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry . The compound’s structure includes a methoxy group at the 5-position and boronic acid groups at the 2 and 7 positions of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed borylation of 5-methoxyindole using bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for 5-Methoxy-1H-indole-2,7-diboronic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the palladium-catalyzed borylation process to ensure high yield and purity, as well as cost-effective production.
化学反応の分析
Types of Reactions
5-Methoxy-1H-indole-2,7-diboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to remove the boronic acid groups, forming the corresponding indole derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene.
Major Products
Oxidation: Boronic esters or borates.
Reduction: 5-Methoxyindole.
Substitution: Various substituted indole derivatives depending on the coupling partner used.
科学的研究の応用
5-Methoxy-1H-indole-2,7-diboronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Potential use in the development of fluorescent probes for imaging applications.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
作用機序
The mechanism of action of 5-Methoxy-1H-indole-2,7-diboronic acid is primarily related to its ability to participate in cross-coupling reactions. The boronic acid groups can form transient complexes with palladium catalysts, facilitating the formation of carbon-carbon bonds with other organic molecules . This property makes it a valuable tool in synthetic organic chemistry for constructing complex molecular architectures.
類似化合物との比較
Similar Compounds
5-Methoxyindole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of boronic acids.
5-Methoxy-1H-indole-2-boronic acid: Contains a single boronic acid group at the 2-position.
5-Methoxy-1H-indole-3-boronic acid: Contains a boronic acid group at the 3-position.
Uniqueness
5-Methoxy-1H-indole-2,7-diboronic acid is unique due to the presence of two boronic acid groups at the 2 and 7 positions, which allows for more versatile reactivity and the potential to form more complex molecular structures compared to its mono-boronic acid counterparts .
特性
IUPAC Name |
(2-borono-5-methoxy-1H-indol-7-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11B2NO5/c1-17-6-2-5-3-8(11(15)16)12-9(5)7(4-6)10(13)14/h2-4,12-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGLBLFBTNRRMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC2=C1NC(=C2)B(O)O)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11B2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Boc-8-aza-bicyclo[3.2.1]octane-3-boronic acid](/img/structure/B8187448.png)











